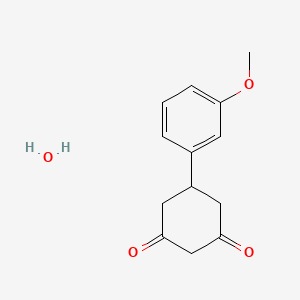

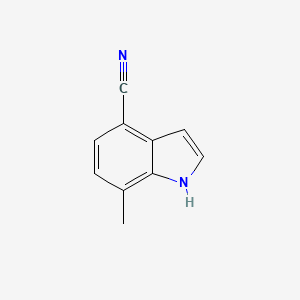

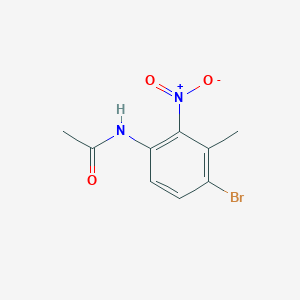

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine

概要

説明

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-Triazole derivatives can be characterized by various analytical and spectral techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-Triazole derivatives include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-Triazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, including derivatives like “(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine”, have been extensively used in drug discovery due to their stability and versatility . They mimic the amide bond, which is a common feature in many drugs, and have been incorporated into several medicinal compounds, such as anticonvulsants, antibiotics, anticancer drugs, and β-lactamase inhibitors .

Organic Synthesis

The triazole ring serves as a pivotal scaffold in organic synthesis. Its incorporation into various organic compounds can enhance stability and reactivity, making it a valuable component in the synthesis of complex molecules .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the development of new materials with enhanced properties. They can be used as monomers or cross-linkers in polymer chains, leading to materials with specific mechanical, thermal, and chemical resistance characteristics .

Supramolecular Chemistry

Triazoles are known for their ability to engage in hydrogen bonding and π-π interactions, which are essential in supramolecular assemblies. These properties make them suitable for constructing complex structures with potential applications in nanotechnology and molecular recognition .

Bioconjugation and Chemical Biology

The triazole ring is often used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This application is crucial in chemical biology for studying biological processes and developing diagnostic tools .

Fluorescent Imaging

Triazoles can be functionalized to act as fluorescent probes. Their use in imaging allows for the visualization of biological systems, providing insights into cellular processes and aiding in the diagnosis of diseases .

Materials Science

Due to their robustness and ability to form diverse structures, triazoles find applications in materials science. They can be part of the composition of advanced materials used in electronics, coatings, and other industrial applications .

Enzyme Inhibition

Specific triazole derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase-II. This application is significant in the design of drugs for conditions such as glaucoma, epilepsy, and mountain sickness .

作用機序

The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSJZAOFVSAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)